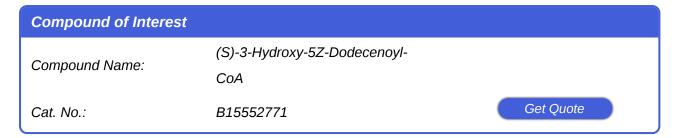


In-Depth Technical Guide: Physicochemical Properties of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. Specifically, it is involved in the metabolic pathway of fatty acids containing a double bond at an odd-numbered carbon position. Understanding the physicochemical properties, synthesis, and biological role of this acyl-CoA derivative is essential for researchers in metabolic diseases, drug discovery, and enzymology. This technical guide provides a comprehensive overview of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA**, including its chemical and physical characteristics, a plausible chemo-enzymatic synthesis protocol, analytical methodologies, and its role in metabolic pathways.

Physicochemical Properties

The experimental determination of the physicochemical properties of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** is not readily available in the public domain. The data presented below is a combination of information available for the specific molecule from databases and predicted values for closely related compounds.



Property	Value	Source
Molecular Formula	C33H56N7O18P3S	PubChem[1]
Monoisotopic Mass	963.26154 Da	PubChem[1]
Molecular Weight	965.8 g/mol (for the saturated analogue)	PubChem[2]
Appearance	Solid (for the saturated analogue)	Human Metabolome Database[2]
Melting Point	Not available. Long-chain fatty acids generally have low vapor pressure. The presence of a cis double bond typically lowers the melting point compared to the saturated analogue.	
Boiling Point	Not available. Acyl-CoA esters are generally not volatile and decompose at high temperatures.	
Solubility	Expected to be soluble in water and polar organic solvents like ethanol and acetonitrile. The solubility of fatty acids in water generally decreases as the carbon chain length increases.	
pKa (Predicted)	Not available for the specific molecule.	
XlogP (Predicted)	-2.4	PubChem[1]

Biological Role and Signaling Pathway



(S)-3-Hydroxy-5Z-Dodecenoyl-CoA is an intermediate in the beta-oxidation of dodecenoic acid, a 12-carbon monounsaturated fatty acid. The "5Z" designation indicates a cis double bond between carbons 5 and 6. The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that interfere with the standard beta-oxidation spiral.

The metabolic pathway is as follows:

- Acyl-CoA Dehydrogenase: The initial steps of beta-oxidation proceed normally for the saturated portion of the fatty acid chain.
- Enoyl-CoA Isomerase: When the double bond is in a position that prevents the action of enoyl-CoA hydratase, an isomerase is required to shift the double bond.
- Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in the trans-2-enoyl-CoA intermediate to form (S)-3-hydroxyacyl-CoA. For substrates like 5Z-dodecenoyl-CoA, after initial beta-oxidation cycles, an intermediate is formed which is then hydrated to (S)-3-Hydroxy-5Z-Dodecenoyl-CoA.
- 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is then oxidized to a keto group, forming 3-ketoacyl-CoA.
- Thiolase: The final step involves the cleavage of the 3-ketoacyl-CoA by another molecule of Coenzyme A to yield acetyl-CoA and a shortened acyl-CoA, which continues through the beta-oxidation spiral.



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Beta-oxidation pathway of an unsaturated fatty acid.

Experimental Protocols



Chemo-enzymatic Synthesis of (S)-3-Hydroxy-5Z-Dodecenoyl-CoA

A specific protocol for the synthesis of **(S)-3-Hydroxy-5Z-Dodecenoyl-CoA** is not readily available. However, a general chemo-enzymatic approach can be adapted. This method involves the chemical synthesis of the corresponding enoyl-CoA, followed by enzymatic hydration.

Materials:

- (2E,5Z)-dodecadienoyl-CoA (precursor)
- Enoyl-CoA hydratase (E.C. 4.2.1.17)
- Phosphate buffer (pH 7.4)
- Reversed-phase HPLC column (e.g., C18)
- Acetonitrile
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)

Protocol:

- Enzymatic Hydration:
 - Dissolve (2E,5Z)-dodecadienoyl-CoA in phosphate buffer (pH 7.4).
 - Add enoyl-CoA hydratase to the solution. The specific activity and amount of enzyme will need to be optimized.
 - Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC.
- Purification:



- Once the reaction is complete, quench it by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.
- Centrifuge the mixture to precipitate the enzyme.
- Filter the supernatant and purify the product by reversed-phase HPLC.
- Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the (S)-3-Hydroxy-5Z-Dodecenoyl-CoA.
- Collect the fractions containing the desired product and lyophilize to obtain the purified compound.

Analytical Methods

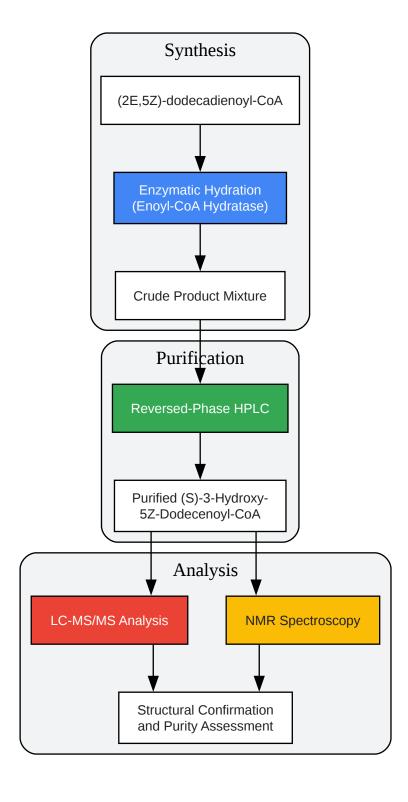
- 4.2.1 High-Performance Liquid Chromatography (HPLC)
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: Water with 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
- 4.2.2 Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of acyl-CoAs.

- Ionization Mode: Electrospray ionization (ESI), typically in positive mode.
- Expected Mass: The protonated molecule [M+H]+ would have an m/z of approximately 964.26882.[1]



Fragmentation: Tandem mass spectrometry (MS/MS) can be used for structural confirmation.
 A characteristic neutral loss of the 5'-ADP moiety (m/z 507) is a hallmark of acyl-CoA compounds. The fragmentation pattern of the acyl chain can provide further structural information.





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